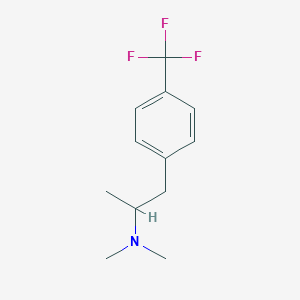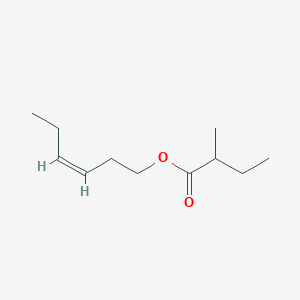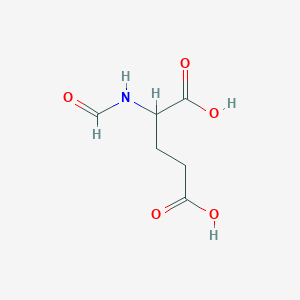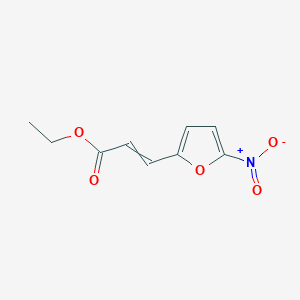
Ethyl 3-(5-nitro-2-furyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(5-nitro-2-furyl)acrylate, also known as ENFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENFA is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 237.19 g/mol.
作用機序
The mechanism of action of Ethyl 3-(5-nitro-2-furyl)acrylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. Ethyl 3-(5-nitro-2-furyl)acrylate has also been shown to inhibit the activation of signaling pathways such as MAPK and NF-κB, which are involved in cell proliferation and inflammation.
生化学的および生理学的効果
Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to have various biochemical and physiological effects on cells and organisms. Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to induce apoptosis and cell cycle arrest in cancer cells, which can lead to their death. Ethyl 3-(5-nitro-2-furyl)acrylate has also been shown to inhibit the growth and virulence of fungal and bacterial pathogens, which can prevent infections. In plants, Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to enhance their growth and resistance to stressors such as drought and pathogens.
実験室実験の利点と制限
Ethyl 3-(5-nitro-2-furyl)acrylate has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which makes it accessible to researchers. Ethyl 3-(5-nitro-2-furyl)acrylate also exhibits strong fluorescence properties, which can be used for imaging and sensing applications. However, Ethyl 3-(5-nitro-2-furyl)acrylate has some limitations such as its low solubility in water and its potential toxicity to cells and organisms at high concentrations.
将来の方向性
There are several future directions for research on Ethyl 3-(5-nitro-2-furyl)acrylate. One direction is to further investigate its potential use as a plant growth regulator and its ability to induce systemic acquired resistance in plants. Another direction is to explore its potential use as a fluorescent probe and as a precursor for the synthesis of functional materials. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 3-(5-nitro-2-furyl)acrylate and its potential applications in medicine.
合成法
Ethyl 3-(5-nitro-2-furyl)acrylate can be synthesized through the Knoevenagel condensation reaction between 5-nitrofurfural and ethyl acrylate in the presence of a base catalyst. The reaction results in the formation of a yellow crystalline solid that can be purified through recrystallization. The yield of the synthesis reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
科学的研究の応用
Ethyl 3-(5-nitro-2-furyl)acrylate has potential applications in various fields such as medicine, agriculture, and materials science. In medicine, Ethyl 3-(5-nitro-2-furyl)acrylate has been studied for its anticancer, antifungal, and antibacterial properties. Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Ethyl 3-(5-nitro-2-furyl)acrylate has also been studied for its antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
In agriculture, Ethyl 3-(5-nitro-2-furyl)acrylate has been studied for its potential use as a plant growth regulator. Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to increase the growth and yield of various crops such as wheat, rice, and maize. Ethyl 3-(5-nitro-2-furyl)acrylate has also been studied for its ability to induce systemic acquired resistance in plants, which can enhance their resistance to pathogens and pests.
In materials science, Ethyl 3-(5-nitro-2-furyl)acrylate has been studied for its potential use as a fluorescent probe and as a precursor for the synthesis of functional materials. Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to exhibit strong fluorescence properties, which can be used for imaging and sensing applications. Ethyl 3-(5-nitro-2-furyl)acrylate has also been used as a precursor for the synthesis of functional materials such as polymeric nanoparticles and metal-organic frameworks.
特性
CAS番号 |
1874-12-0 |
|---|---|
製品名 |
Ethyl 3-(5-nitro-2-furyl)acrylate |
分子式 |
C9H9NO5 |
分子量 |
211.17 g/mol |
IUPAC名 |
ethyl (E)-3-(5-nitrofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H9NO5/c1-2-14-9(11)6-4-7-3-5-8(15-7)10(12)13/h3-6H,2H2,1H3/b6-4+ |
InChIキー |
WGROOPOBLKUOMN-GQCTYLIASA-N |
異性体SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)[N+](=O)[O-] |
SMILES |
CCOC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
正規SMILES |
CCOC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
その他のCAS番号 |
1874-12-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




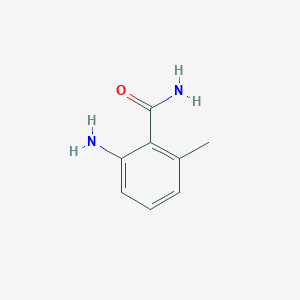
![[2.2]Paracyclophane](/img/structure/B167438.png)
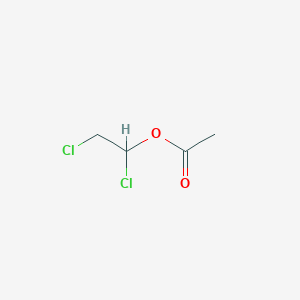
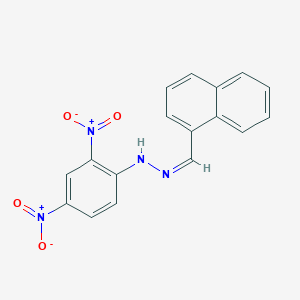
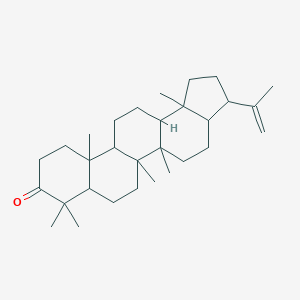
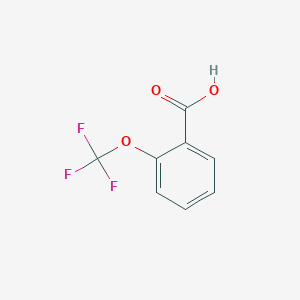
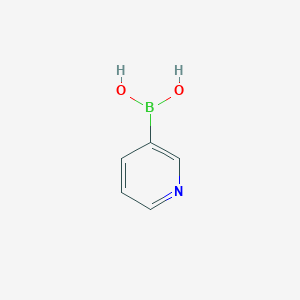
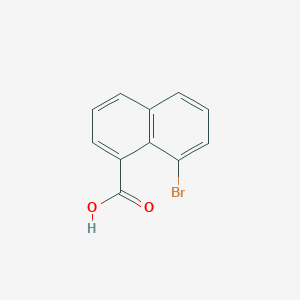
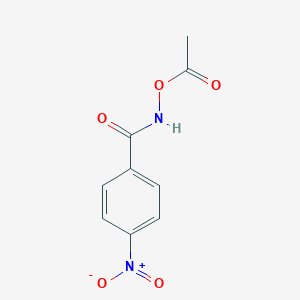
![Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]-](/img/structure/B167458.png)
